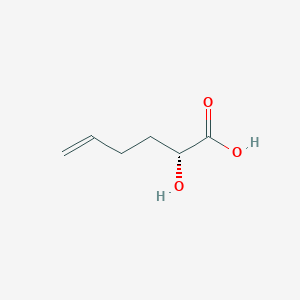
5-Hexenoic acid, 2-hydroxy-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 2-hydroxy-, (2R)- is an organic compound with the molecular formula C6H10O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2-hydroxy-, (2R)- can be achieved through several methods. One common approach involves the enantioselective bromolactonization of 5-hexenoic acid derivatives using chiral bifunctional sulfide catalysts . This method allows for the preparation of optically active δ-valerolactones, which are important intermediates in pharmaceutical development.
Industrial Production Methods
Industrial production of 5-Hexenoic acid, 2-hydroxy-, (2R)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 2-hydroxy-, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5-Hexenoic acid, 2-hydroxy-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 2-hydroxy-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the molecule allow it to participate in various biochemical reactions. These interactions can influence enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-chloro-4-hydroxy-5-hexenoic acid: A chloroamino acid with similar structural features.
5-Hexenoic acid: A related compound with a similar carbon backbone but lacking the hydroxyl group.
4-Oxo-6-phenyl-5-hexenoic acid: A compound with a phenyl group and an oxo group, differing in functional groups.
Uniqueness
5-Hexenoic acid, 2-hydroxy-, (2R)- is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. These features make it a valuable intermediate in asymmetric synthesis and other specialized chemical processes.
Properties
CAS No. |
612825-60-2 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2R)-2-hydroxyhex-5-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2,5,7H,1,3-4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
PMHULQGNEVCINV-RXMQYKEDSA-N |
Isomeric SMILES |
C=CCC[C@H](C(=O)O)O |
Canonical SMILES |
C=CCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)
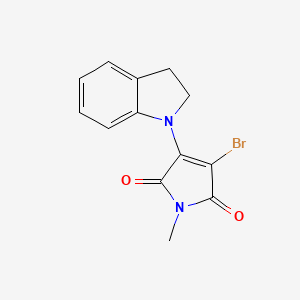

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
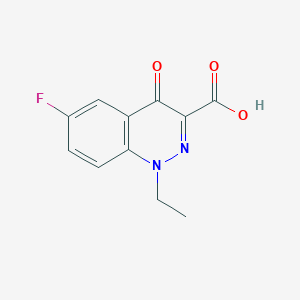
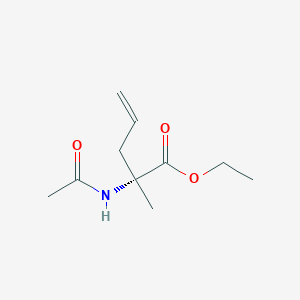


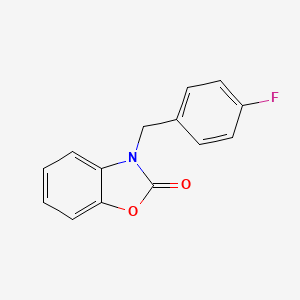
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
